5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic acid hydrochloride
Overview
Description
5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic acid hydrochloride, also known as this compound, is a useful research compound. Its molecular formula is C8H11ClN2O2S and its molecular weight is 234.7 g/mol. The purity is usually 95%.
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Scientific Research Applications
Anticoagulant Activity : A study explored the use of 5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine as a binding element in non-amidine factor Xa inhibitors, suitable for orally available anticoagulants. The compound displayed potent anti-factor Xa activity and extended prothrombin time in rats, suggesting potential as an anticoagulant (Haginoya et al., 2004).
Synthesis of Heterocyclic Compounds : Research on the synthesis of various heterocyclic compounds utilized 5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine derivatives. These studies contribute to the broader understanding of the chemistry of pyridine-based heterocycles (El-Kashef et al., 2010).
Improved Synthesis Methods : Improved synthesis methods for tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic acid lithium salts, which are derivatives of 5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine, have been developed. These methods are important for the facile preparation of related thiazolopyridine and tetrahydrothiazolopyridine derivatives (Haginoya et al., 2004).
Synthesis of Pyrimidinethiols and Thiazolo[5,4-D]pyrimidines : The preparation of pyrimidinethiols and thiazolo[5,4-d]pyrimidines involved reactions using derivatives of 5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine. These compounds are significant in medicinal chemistry for developing novel pharmaceuticals (Harnden & Hurst, 1990).
Antibacterial Activity : A study involving the synthesis of 4-methylthiazole-5-carboxylic acid derivatives, which include a 5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine component, found moderate to good antimicrobial activity, suggesting potential use in antibacterial applications (Babu et al., 2016).
Anticonvulsant Activities : Research on 7-phenyl-4,5,6,7-tetrahydrothieno[3,2-b]pyridine derivatives, which are structurally related to 5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine, evaluated their anticonvulsant activities. One compound in particular showed promising results in both experimental methods used for testing anticonvulsant activity (Wang et al., 2019).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
5-methyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridine-2-carboxylic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2S.ClH/c1-10-3-2-5-6(4-10)13-7(9-5)8(11)12;/h2-4H2,1H3,(H,11,12);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWIYEBIMFPQYDI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C(C1)SC(=N2)C(=O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClN2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40456966 | |
Record name | 5-Methyl-4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridine-2-carboxylic acid--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40456966 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
720720-96-7 | |
Record name | 5-Methyl-4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridine-2-carboxylic acid--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40456966 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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